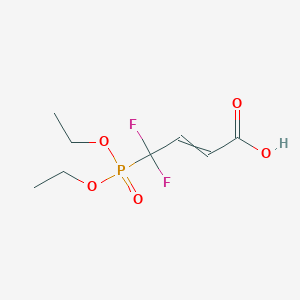
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is a complex organometallic compound This compound features both trimethylsilyl and trimethylstannyl groups attached to a pyridine-2,6-diamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine typically involves the reaction of pyridine-2,6-diamine with trimethylsilyl chloride and trimethylstannyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organometallic groups. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may require a catalyst such as a base (e.g., triethylamine) to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl and trimethylstannyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the tin atoms.
Coordination Chemistry: The pyridine-2,6-diamine core can coordinate with metal ions, forming complexes that may have unique properties.
Common Reagents and Conditions
Substitution: Reagents such as halides (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials or as a reagent in organic synthesis.
作用機序
The mechanism by which N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
N~2~,N~6~-Bis(trimethylsilyl)pyridine-2,6-diamine: Lacks the trimethylstannyl groups, potentially altering its reactivity and applications.
N~2~,N~6~-Bis(trimethylstannyl)pyridine-2,6-diamine: Lacks the trimethylsilyl groups, which may affect its stability and coordination properties.
Uniqueness
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is unique due to the presence of both trimethylsilyl and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
185255-29-2 |
|---|---|
分子式 |
C17H39N3Si2Sn2 |
分子量 |
579.1 g/mol |
IUPAC名 |
2-N,6-N-bis(trimethylsilyl)-2-N,6-N-bis(trimethylstannyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H21N3Si2.6CH3.2Sn/c1-15(2,3)13-10-8-7-9-11(12-10)14-16(4,5)6;;;;;;;;/h7-9H,1-6H3;6*1H3;;/q-2;;;;;;;2*+1 |
InChIキー |
MXRVKJORLPTFAE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(C1=NC(=CC=C1)N([Si](C)(C)C)[Sn](C)(C)C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


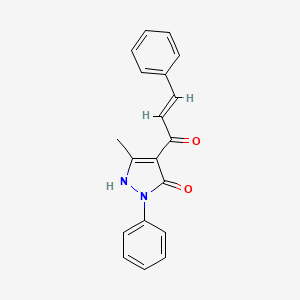
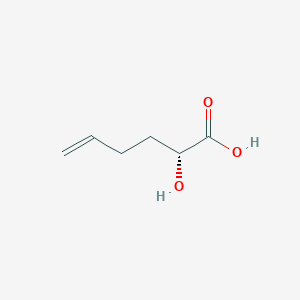
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)

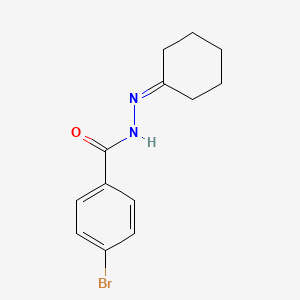
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
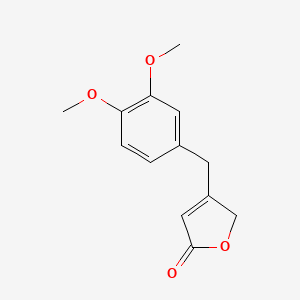
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
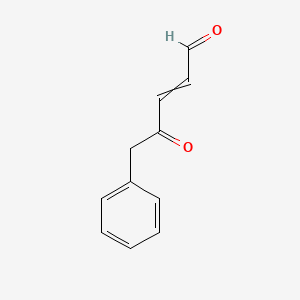
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
